molecular formula C14H17FN4O3 B607052 Delpazolid CAS No. 1219707-39-7

Delpazolid

Número de catálogo B607052
Número CAS: 1219707-39-7
Peso molecular: 308.3134
Clave InChI: QLUWQAFDTNAYPN-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Delpazolid (LCB01-0371) is a novel oxazolidinone with cyclic amidrazone synthesized by LegoChem BioSciences Inc . It has in vitro activity against Gram-positive bacteria, including Mycobacterium tuberculosis .


Synthesis Analysis

Delpazolid can be synthesized in only seven steps with difluoro-nitrobenzene as the starting material . Each step shows a high yield and the products are easily purified without chromatography .


Molecular Structure Analysis

The molecular formula of Delpazolid is C14H17FN4O3 . It includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .


Chemical Reactions Analysis

Delpazolid has shown superior activity compared to Linezolid in prokaryote but similar mitochondrial protein synthesis inhibition .


Physical And Chemical Properties Analysis

Delpazolid has a molecular weight of 308.31 g/mol . It has a melting point of 180181°C . The logP value is 0.19 ± 0.02, indicating its hydrophobic nature .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field for this application is Medical Microbiology and Pharmacology .

Comprehensive and Detailed Summary of the Application

Delpazolid (LCB01-0371) is a novel oxazolidinone with cyclic amidrazone that was synthesized by LegoChem BioSciences, Inc . It has been developed for the treatment of tuberculosis, specifically multi-drug-resistant tuberculosis (MDR-TB) .

Detailed Description of the Methods of Application or Experimental Procedures

Delpazolid improves the minimum bactericidal concentration of Mycobacterium tuberculosis H37Rv and significantly reduces resistance rates, especially of MDR-TB isolates, compared with linezolid . The safety, tolerability, and pharmacokinetics of Delpazolid have been evaluated in a phase 1 clinical trial . In a phase IIb trial, Delpazolid was administered in combination with bedaquiline, delamanid, and moxifloxacin .

Thorough Summary of the Results or Outcomes Obtained

The phase 1 clinical trial revealed that Delpazolid does not cause adverse events such as myelosuppression even after three weeks of repeated dosing . Interim efficacy and safety results from a clinical phase 2a early bactericidal activity trial including patients with drug-susceptible tuberculosis were reported .

Safety And Hazards

Delpazolid has been evaluated in a phase 1 clinical trial, which revealed that it does not cause adverse events such as myelosuppression even after three weeks of repeated dosing .

Direcciones Futuras

Delpazolid is currently under investigation in clinical trials for the treatment of tuberculosis . It has shown promising results in early bactericidal activity trials including patients with drug-susceptible tuberculosis .

Propiedades

IUPAC Name

(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWQAFDTNAYPN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delpazolid

CAS RN

1219707-39-7
Record name LCB01-0371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LCB01-0371
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DELPAZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
358
Citations
YL Cho, J Jang - Applied Sciences, 2020 - mdpi.com
… Delpazolid can improve the minimum bactericidal concentration of Mycobacterium … , delpazolid can be used to treat MDR-TB. The safety, tolerability, and pharmacokinetics of delpazolid …
Number of citations: 19 www.mdpi.com
JS Kim, Y Kim, SH Lee, YH Kim, J Kim… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… Delpazolid has in vitro activity against Gram-positive bacteria… , safety, and pharmacokinetics of delpazolid in patients with … , were randomized to receive delpazolid 800 mg once a day (…
Number of citations: 18 journals.asm.org
A Dierig, M Hoelscher, S Schultz… - …, 2023 - trialsjournal.biomedcentral.com
… –toxicity relationship of delpazolid to support dose selection for later studies. Delpazolid is … and moxifloxacin, and will be randomized to delpazolid dosages of 0 mg, 400 mg, 800 mg, …
Number of citations: 1 trialsjournal.biomedcentral.com
JS Park, YJ Choi, K Kwon, SJ Choi… - Annals of laboratory …, 2023 - synapse.koreamed.org
… We assessed the efficacy of delpazolid and three comparators (… delpazolid with other MRSA-active antimicrobial agents against MRSA bloodstream isolates in vitro. In vitro, delpazolid …
Number of citations: 1 synapse.koreamed.org
Z Zong, W Jing, J Shi, S Wen, T Zhang… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… proportion of linezolid-resistant isolates than delpazolid-resistant isolates within the MDR-… to a delpazolid MIC of 0.25. In conclusion, in vitro susceptibility testing revealed that delpazolid …
Number of citations: 69 journals.asm.org
G Kaul, A Dasgupta, S Chopra - Drugs of the Future, 2018 - access.portico.org
… , delpazolid demonstrates a better safety profile than linezolid even though its antibacterial properties are comparable. Delpazolid … and commercialization of delpazolid in China. In July …
Number of citations: 3 access.portico.org
MSADM Jamal, MPZL Khan, MSS Raees… - irjmets.com
The objective of the review paper is to discuss the biology and chemistry of oxazolidinone, a novel class of synthetic antibiotics now being used in medicine. Five-membered …
Number of citations: 0 www.irjmets.com
X Yu, F Huo, F Wang, S Wen, G Jiang… - Infection and Drug …, 2021 - Taylor & Francis
Background The antimicrobial activities of some new oxazolidinones against slowly growing mycobacteria (SGM) have never been well evaluated. Methods We evaluate the in vitro …
Number of citations: 11 www.tandfonline.com
X Gao, W Zhao, F Huo, G Jiang, L Dong, L Zhao… - International Journal of …, 2021 - Elsevier
Background The natural resistance of rapidly growing mycobacteria (RGM) to multiple antibiotics renders the treatment of the infections caused less successful. The objective of this …
Number of citations: 17 www.sciencedirect.com
S Wen, X Gao, W Zhao, F Huo, G Jiang, L Dong… - BioRxiv, 2020 - biorxiv.org
… whereas tedizolid and delpazolid generally presented lower … linezolid were similar, while delpazolid showed 2-fold lower … However, delpazolid exhibited better antimicrobial activity …
Number of citations: 6 www.biorxiv.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.